molecular formula C4H5BrN2O B2641123 4-Bromo-1-methyl-1h-pyrazol-3-ol CAS No. 1823437-48-4

4-Bromo-1-methyl-1h-pyrazol-3-ol

Cat. No.: B2641123
CAS No.: 1823437-48-4
M. Wt: 177.001
InChI Key: IZRIOAFAIYAMCF-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1h-pyrazol-3-ol is a heterocyclic compound with the molecular formula C4H5BrN2O It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1h-pyrazol-3-ol typically involves the bromination of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1h-pyrazol-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and methyl iodide are commonly used for substitution reactions.

    Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride is often used for reduction reactions.

Major Products Formed

    Substitution: Formation of 4-substituted pyrazoles.

    Oxidation: Formation of 4-bromo-1-methylpyrazole-3-one.

    Reduction: Formation of 4-bromo-1-methylpyrazole.

Scientific Research Applications

4-Bromo-1-methyl-1h-pyrazol-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of liver alcohol dehydrogenase.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1h-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-phenyl-1h-pyrazol-3-ol: Similar structure but with a phenyl group instead of a methyl group.

    4-Bromo-3-methoxy-1-phenyl-1h-pyrazole: Contains a methoxy group at the 3rd position and a phenyl group at the 1st position.

    1-Methyl-4-bromopyrazole: Lacks the hydroxyl group at the 3rd position.

Uniqueness

4-Bromo-1-methyl-1h-pyrazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

4-bromo-2-methyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRIOAFAIYAMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823437-48-4
Record name 4-bromo-1-methyl-1H-pyrazol-3-ol
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